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Introduction

Benzothioamide-d5 is a deuterated analog of benzothioamide, a class of compounds investigated for their therapeutic potential, particularly as antin
ethionamide, a cornerstone second-line treatment for multidrug-resistant tuberculosis.[1][2][3] This guide synthesizes the established biological mech

The strategic incorporation of deuterium (d5) in the phenyl ring is a common medicinal chemistry strategy aimed at altering metabolic pathways.[4] S}
favorable pharmacokinetic profile, including a longer half-life and increased systemic exposure, potentially enhancing therapeutic efficacy and reducir

This document outlines the core mechanism of action, presents quantitative biological data from analogous compounds, details relevant experimenta

Core Mechanism of Action: A Prodrug Activation Cascade

Benzothioamide-d5, like ethionamide, is a prodrug that requires enzymatic activation within the target pathogen, Mycobacterium tuberculosis (Mtb),
essential, waxy lipid components of the mycobacterial cell wall.[1][6]

1. Enzymatic Activation: The process is initiated by a bacterial flavin-containing monooxygenase enzyme, EthA (also referred to as EtaA).[1][2][7][8] E
regulated by the transcriptional repressor EthR.[3][6] Mutations in the ethA gene are a primary cause of resistance to thioamide drugs.[1][3]

2. Formation of an NAD Adduct: The activated thioamide metabolite is highly reactive and subsequently forms a covalent adduct with the nicotinamid:
3. Inhibition of the Enoyl-ACP Reductase (InhA): The resulting Thioamide-NAD adduct is the ultimate bioactive molecule.[2][14] It acts as a potent, tig

4. Disruption of Mycolic Acid Synthesis: InhA is a critical enzyme in the fatty acid synthase-IlI (FAS-Il) pathway, responsible for elongating the long-che
structure. This disruption increases the cell's permeability and susceptibility to external stressors, ultimately resulting in bacterial cell death.[1]
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Caption: Prodrug activation and target inhibition pathway of Benzothioamide-d5.

Quantitative Biological Data

The following data, derived from studies on ethionamide and other thioamides, provide a quantitative framework for understanding the potential activi

Parameter Organism | System
Minimum Inhibitory Concentration (MIC) M. tuberculosis H37Rv
InhA Inhibition (Ki) Purified Mtb InhA

Pharmacokinetics (Human, Oral)

Time to Peak Plasma Concentration (Tmax) Humans
Elimination Half-life (t1/2) Humans
Area Under the Curve (AUCO0-12h) Humans

(Note: Pharmacokinetic parameters are highly variable and are expected to differ for the deuterated compound. The values for prothionamide, a close¢

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel antimicrobial agents. Below are protocols for key assays used to characterize compour
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Mycobacterial Culture:

» Culture Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-
» Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8 (logarithmic growth phase).
« Adjust the bacterial suspension to a McFarland standard of 0.5.

2. Compound Preparation:

* Prepare a stock solution of Benzothioamide-d5 in dimethyl sulfoxide (DMSO).
« Perform a two-fold serial dilution in a 96-well microplate using 7H9 broth to achieve a range of desired final concentrations.

3. Inoculation and Incubation:

« Add the standardized bacterial suspension to each well of the microplate.
 Include positive (no drug) and negative (no bacteria) controls.
* Seal the plate and incubate at 37°C for 7-14 days.

4. MIC Determination:

* Assess bacterial growth visually or by measuring OD600.
« The MIC is the lowest drug concentration in which no visible growth is observed.

Click
node [ shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.15 ];

// Nodes Culture [label="1l. Culture Mtb to\nLog Phase (0D600 0.6-0.8)", fillcolor="#4285F4", fontcolor="#FFFF
Serially Dilute\nBenzothioamide-d5 in Plate", fillcolor="#FBBCO5", fontcolor="#202124"1; Inoculate [label="4.
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37°C\n(7-14 Days)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="6. Read Results Visually\nor by 0
fillcolor="#202124", fontcolor="#FFFFFF", shape= Mdiamond];

// Edges Culture -> Standardize [color="#202124"]; Standardize -> Inoculate [color="#202124"]; Dilute -> Inoc
[color="#202124"1; }

#### **Protocol 2: In Vitro Pharmacokinetic (PK) Assay - Metabolic Stability**
This protocol assesses the stability of a compound in the presence of liver microsomes, providing an early in

**1. Reagent Preparation:**

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

Thaw pooled human liver microsomes (HLM) on ice.

Prepare a 1 mM stock solution of the test compound (Benzothioamide-d5 and its non-deuterated analog)
Prepare a cofactor solution of NADPH (NADPH-regenerating system).

EE I S

**2. Incubation:**
* In a microcentrifuge tube, pre-warm a mixture of buffer, HLM, and the test compound (at a final conce
*  Initiate the metabolic reaction by adding the NADPH solution.
*  Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

**3, Reaction Quenching and Sample Processing:**
* Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
* Vortex and centrifuge the samples to precipitate proteins.
*  Transfer the supernatant for analysis.

**4, LC-MS/MS Analysis:**
*  Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) metho
*  The disappearance of the parent compound over time is used to calculate the in vitro half-life (tl1/2)

##### **Experimental Workflow: Metabolic Stability Assay**
"t dot
digraph "Metabolic Stability Workflow" {
graph [
rankdir="TB",
splines=true,
nodesep=0.4,
fontname="Arial",
fontsize=10,
bgcolor="#F1F3F4"
1;

node [
shape=box,
style="filled",
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margin=0.15
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// Nodes

Prepare [label="1. Prepare Microsomes,\nBuffer, and Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prewarm [label="2. Pre-warm Mixture\nto 37°C", fillcolor="#FBBC05", fontcolor="#202124"1;

Initiate [label="3. Initiate Reaction\nwith NADPH", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample [label="4. Sample at Time Points\n(0, 5, 15, 30, 60 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]
Quench [label="5. Quench Reaction with\nAcetonitrile + Internal Std.", fillcolor="#EA4335", fontcolor="#FFF
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Process [label="6. Centrifuge to\nPellet Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analyze [label="7. Analyze Supernatant\nby LC-MS/MS", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Calculate [label="8. Calculate In Vitro\nHalf-Life (t1/2)", fillcolor="#202124", fontcolor="#FFFFFF", shape

// Edges
Prepare -> Prewarm [color="#202124"];
Prewarm -> Initiate [color="#202124"];
Initiate -> Sample [color="#202124"];
Sample -> Quench [color="#202124"];
Quench -> Process [color="#202124"];
Process -> Analyze [color="#202124"];
Analyze -> Calculate [color="#202124"];
}

Caption: Workflow for assessing in vitro metabolic stability.

Conclusion

The mechanism of action for Benzothioamide-d5 in biological systems is projected to mirror that of establishe:
adduct with NAD+, which in turn blocks the InhA enzyme and disrupts mycolic acid synthesis. The key distincti:
experimental protocols and quantitative data provided herein serve as a foundational guide for researchers an
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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